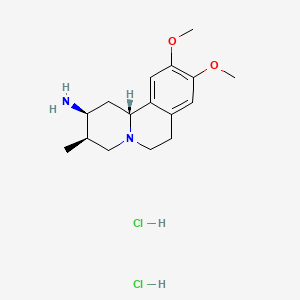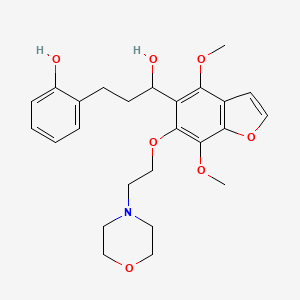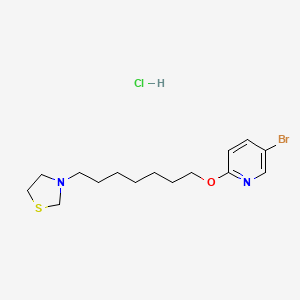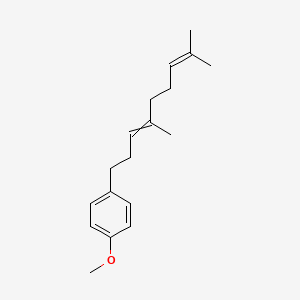
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a methoxybenzene ring and a dimethylnonadienyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with a suitable precursor of the dimethylnonadienyl group. One common method is the Friedel-Crafts alkylation, where 4-methoxybenzene reacts with 4,8-dimethylnona-3,7-dien-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, resulting in a saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Nitro-substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- 1-(4,8-Dimethylnona-3,7-dien-1-YL)-3-ethoxybenzene
- 3-(4,8-Dimethylnona-3,7-dien-1-YL)-2,2-dimethyloxirane
Comparison: 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.
Eigenschaften
CAS-Nummer |
38011-83-5 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-(4,8-dimethylnona-3,7-dienyl)-4-methoxybenzene |
InChI |
InChI=1S/C18H26O/c1-15(2)7-5-8-16(3)9-6-10-17-11-13-18(19-4)14-12-17/h7,9,11-14H,5-6,8,10H2,1-4H3 |
InChI-Schlüssel |
FTGDFWWKYWYMJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC1=CC=C(C=C1)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


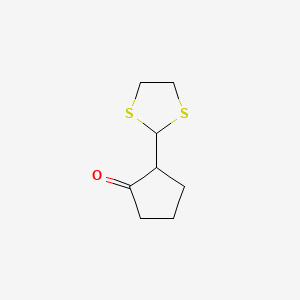

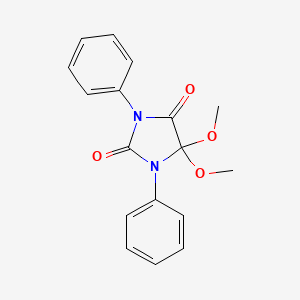
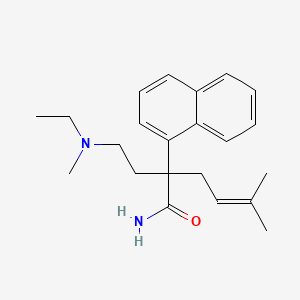

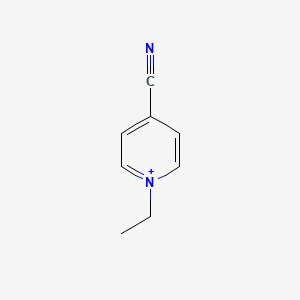
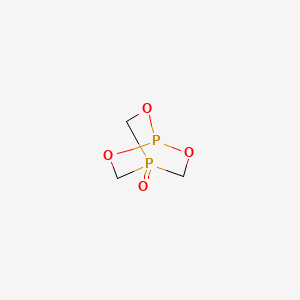
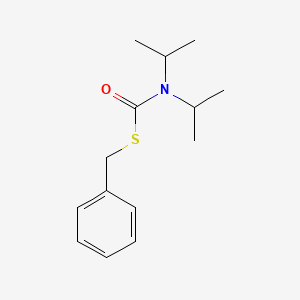
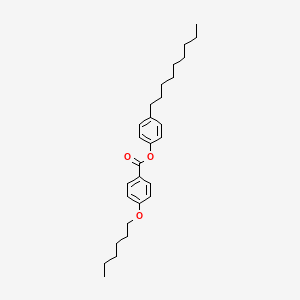

![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
